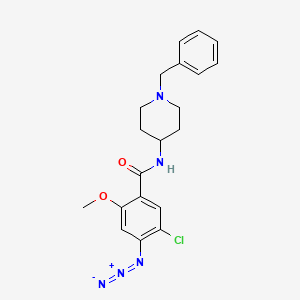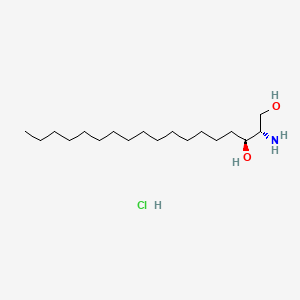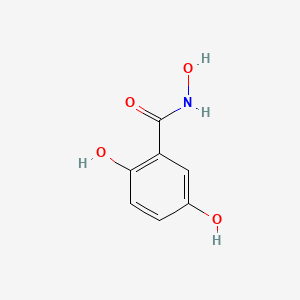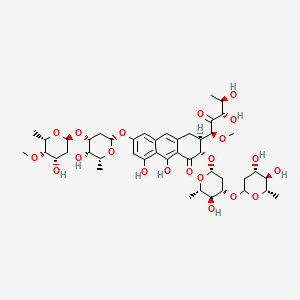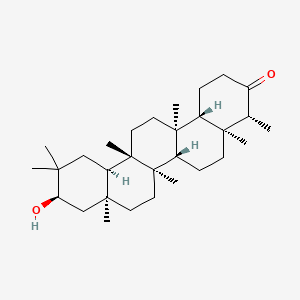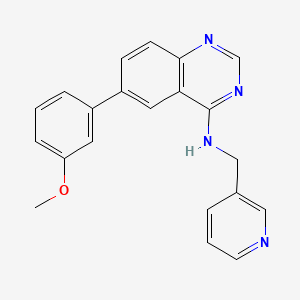
6-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.
Scientific Research Applications
Anticancer Potential
6-(3-Methoxyphenyl)-N-(3-Pyridinylmethyl)-4-Quinazolinamine and its derivatives have been extensively studied for their anticancer properties. For example, 2-aryl-6-substituted quinazolinones, which include derivatives of the compound , have demonstrated potent anti-cancer activities. These compounds are being developed based on their effectiveness as anti-tubulin agents, showing promise as potential cancer therapies (Hour et al., 2013). Additionally, the compound JJC-1, closely related to this compound, has shown significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and hepatoma cells (Hour et al., 2007).
Anti-tuberculosis Activity
Some derivatives of this compound have shown promising anti-tuberculosis activity. Compounds such as 5,6-dihydro-8-methoxybenzo[h]quinazolin-2-amine have been synthesized and evaluated against Mycobacterium tuberculosis, with some showing significant activity at various concentrations (Maurya et al., 2013).
Analgesic and Anti-Inflammatory Properties
Quinazolinone derivatives, including those structurally related to this compound, have been explored for their analgesic and anti-inflammatory activities. Compounds synthesized for this purpose have shown promising results in animal models, indicating potential therapeutic applications in pain management and inflammation control (Alagarsamy et al., 2011).
Molecular Docking and Drug Development
Studies involving molecular docking and dynamics have been conducted on quinazolinone derivatives to understand their binding affinities and interactions with biological targets. This research is crucial in drug development, particularly in identifying new antimicrobial agents and exploring their mechanisms of action (Sarkar et al., 2021).
Properties
Molecular Formula |
C21H18N4O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H18N4O/c1-26-18-6-2-5-16(10-18)17-7-8-20-19(11-17)21(25-14-24-20)23-13-15-4-3-9-22-12-15/h2-12,14H,13H2,1H3,(H,23,24,25) |
InChI Key |
LFOQBXJAFVJUTK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NCC4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)
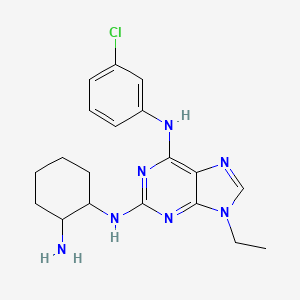



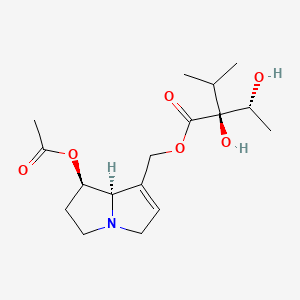
![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)
